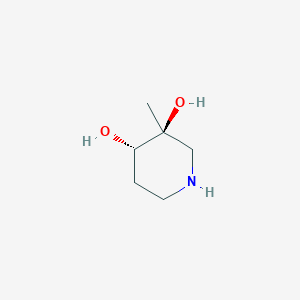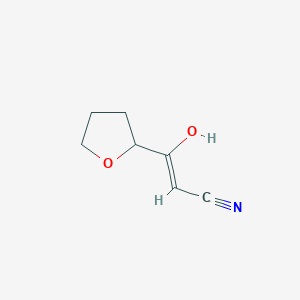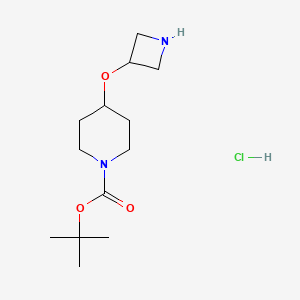
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an azetidine ring and a piperidine ring, which are linked through an ether bond. This compound is often used in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the piperidine ring: The azetidine ring is then reacted with a piperidine derivative to form the desired compound.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or piperidine rings .
Scientific Research Applications
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate hydrochloride
Uniqueness
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is unique due to the presence of the azetidine ring linked to the piperidine ring through an ether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H25ClN2O3 |
|---|---|
Molecular Weight |
292.80 g/mol |
IUPAC Name |
tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)17-11-8-14-9-11;/h10-11,14H,4-9H2,1-3H3;1H |
InChI Key |
MUVAHFGTOYVRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


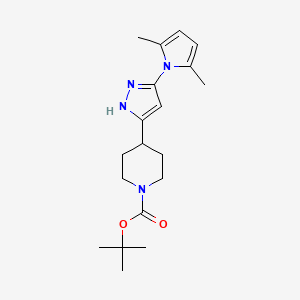
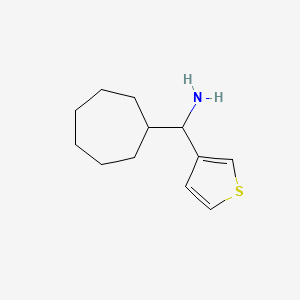
![6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13332521.png)
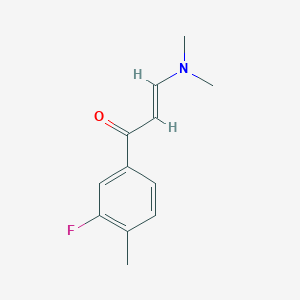

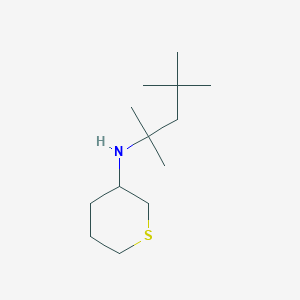

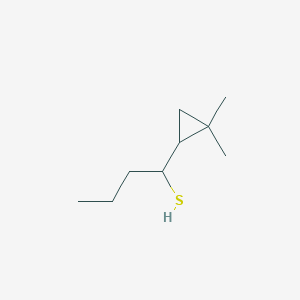
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)
![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
